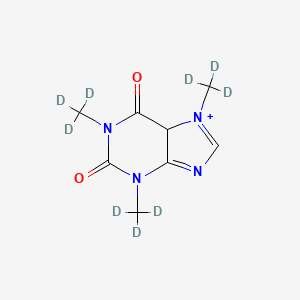
5,6-Dioxopyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dioxopyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound It features a pyrazine ring with two keto groups at positions 5 and 6, and a carboxylic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dioxopyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine derivatives with oxidizing agents to introduce the keto groups at the desired positions. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dioxopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 5,6-dihydroxypyrazine-2-carboxylic acid.
Substitution: Formation of esters or amides depending on the substituent introduced.
Scientific Research Applications
5,6-Dioxopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 5,6-dioxopyrazine-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The keto groups and carboxylic acid moiety allow it to participate in hydrogen bonding and coordination with metal ions, influencing biological pathways and catalytic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the keto groups at positions 5 and 6.
5,6-Dihydroxypyrazine-2-carboxylic acid: A reduced form with hydroxyl groups instead of keto groups.
Pyrrolopyrazine derivatives: Contain a fused pyrrole ring, exhibiting different biological activities.
Uniqueness: 5,6-Dioxopyrazine-2-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C5H2N2O4 |
|---|---|
Molecular Weight |
154.08 g/mol |
IUPAC Name |
5,6-dioxopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H2N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h1H,(H,10,11) |
InChI Key |
PSGAFJILFDALEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(=O)N=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)


![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)

![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)


